Cucurbalsaminol A

説明

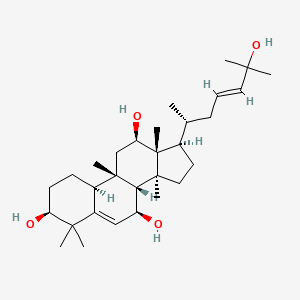

Cucurbalsaminol A is a cucurbitane-type triterpenoid isolated from Momordica balsamina, a plant renowned for its diverse bioactive compounds . Structurally, it features a tetracyclic cucurbitane skeleton with hydroxyl groups at C-3β, C-7β, C-12β, and C-25, and an exocyclic double bond at C-5,23(E) (Fig. 1) . Its molecular formula, C₃₀H₅₀O₄, was confirmed via HR-ESI-TOF-MS, and its stereochemistry was elucidated using 2D NMR and NOESY experiments, revealing a rare equatorial β-oriented hydroxyl group at C-12 . This structural uniqueness distinguishes it from other triterpenoids in M. balsamina, such as balsaminols and karavilagenins, which exhibit alternative hydroxylation or acylation patterns .

This compound demonstrates moderate anticancer activity against pancreatic and colon cancer cell lines, with IC₅₀ values of 67.0 µg/mL and 31.9 µg/mL, respectively . Additionally, it belongs to a broader class of triterpenoids with reported antimalarial, anti-inflammatory, and P-glycoprotein inhibitory properties .

特性

CAS番号 |

1189131-54-1 |

|---|---|

分子式 |

C30H50O4 |

分子量 |

474.7 g/mol |

IUPAC名 |

(3S,7S,8R,9S,10S,12R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C30H50O4/c1-18(10-9-14-26(2,3)34)19-13-15-29(7)25-22(31)16-21-20(11-12-23(32)27(21,4)5)28(25,6)17-24(33)30(19,29)8/h9,14,16,18-20,22-25,31-34H,10-13,15,17H2,1-8H3/b14-9+/t18-,19-,20-,22+,23+,24-,25-,28+,29+,30+/m1/s1 |

InChIキー |

WFULNIMUTJQIKF-HCLZVIJHSA-N |

異性体SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C)O)C)C |

正規SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(C(CC3(C2C(C=C4C3CCC(C4(C)C)O)O)C)O)C)C |

製品の起源 |

United States |

準備方法

Cucurbalsaminol A is typically isolated from natural sources, specifically the Balsam apple vine. The isolation process involves extracting the plant material with solvents such as methanol or ethyl acetate, followed by purification using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.

化学反応の分析

General Principles of Chemical Reaction Analysis

-

Reactants and Products : Identifying the starting materials and the resulting compounds is crucial. This involves understanding the chemical structures and properties of both reactants and products.

-

Reaction Conditions : Factors such as temperature, pressure, solvent, and catalysts can significantly influence the outcome of a reaction.

-

Mechanisms : Understanding the step-by-step process by which reactants are converted into products is essential for optimizing reactions.

Chemical Reaction Optimization

Optimizing chemical reactions often involves techniques like Design of Experiments (DoE) to identify the most critical factors affecting the reaction outcome. This can include varying reaction conditions to achieve higher yields or selectivity for desired products .

Example of a Detailed Chemical Reaction Analysis

For a compound like "Cucurbalsaminol A," if it were a real compound, analysis would involve:

-

Synthesis Pathways : Identifying potential routes for synthesizing the compound, including starting materials and conditions required.

-

Reaction Mechanism : Studying the step-by-step process of how reactants are transformed into "this compound."

-

Optimization Studies : Using techniques like DoE to optimize reaction conditions for better yields or purity.

Example Data Table for Reaction Optimization

| Experiment # | Temperature (°C) | Catalyst Used | Yield (%) |

|---|---|---|---|

| 1 | 50 | Catalyst A | 70 |

| 2 | 70 | Catalyst B | 85 |

| 3 | 50 | Catalyst B | 80 |

This table would be used to analyze how different conditions affect the yield of the reaction.

科学的研究の応用

Cucurbalsaminol A has been studied for its potential applications in various scientific fields. In chemistry, it is used as a reference compound for studying the structure and reactivity of cucurbitane-type triterpenoids. In biology and medicine, this compound has shown potential as an anti-inflammatory and antioxidant agent . It has also been investigated for its potential use in treating diabetes and other metabolic disorders due to its ability to inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound has been studied for its potential anticancer properties, although it is not cytotoxic like Cucurbalsaminol B .

作用機序

The mechanism of action of Cucurbalsaminol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation, oxidative stress, and metabolism . For example, this compound has been shown to inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels and improve metabolic health.

類似化合物との比較

Structural Differences and Implications

Cucurbalsaminol A is structurally distinct from related triterpenoids due to its hydroxylation pattern:

- C-12 hydroxylation: Unlike balsaminols (e.g., balsaminol A), which are oxidized at C-29, this compound’s hydroxyl group at C-12 is uncommon and may enhance its interaction with cellular targets .

Anticancer Activity

Table 1: Antiproliferative Activity (IC₅₀, µg/mL) in Cancer Cell Lines

| Compound | Pancreatic (EPP85-181P) | Colon (HT-29P) | Relative Resistance (RR₂)* |

|---|---|---|---|

| This compound | 67.0 | 31.9 | 0.82 (Pancreatic) |

| Balsaminagenin B | 58.8 | - | 0.48 (Colon) |

| Karavilagenin C | 7.9 | 6.6 | 0.32 (Pancreatic) |

| Karavoate D | 13.1 | 16.8 | 0.66 (Pancreatic) |

| Etoposide (Control) | 0.58 | - | - |

*RR₂ = IC₅₀(resistant cell line)/IC₅₀(parental cell line); lower RR₂ indicates higher efficacy against drug-resistant cells .

- Potency: this compound shows weaker activity than karavilagenin C (IC₅₀ = 7.9 µg/mL in pancreatic cells) but greater potency than karavoate D (IC₅₀ = 13.1 µg/mL) .

- Resistance modulation: Its low RR₂ value (0.82 in pancreatic cells) suggests collateral sensitivity, making it effective against multidrug-resistant (MDR) phenotypes, unlike etoposide, which is ineffective in resistant lines .

Spectrum of Bioactivities

Table 2: Pharmacological Profiles of Key Triterpenoids

| Compound | Anticancer | Antimalarial (IC₅₀, µM) | Anti-inflammatory |

|---|---|---|---|

| This compound | Moderate | Not reported | Not reported |

| Karavilagenin E | Low | 8.20 (Dd2 strain) | Yes |

| Balsaminagenin B | High | - | No |

| Balsaminol A | Moderate | - | Yes |

- Anti-inflammatory effects: Balsaminol A and karavilagenins exhibit marked anti-inflammatory activity, whereas this compound’s role in this domain is unclear .

Mechanism of Action

- P-glycoprotein (P-gp) inhibition: this compound’s collateral sensitivity in MDR cells may stem from P-gp inhibition, a trait shared with balsaminagenins but absent in karavoates .

- Apoptosis induction: Unlike karavilagenin C (which triggers caspase-dependent apoptosis), this compound’s mechanism is uncharacterized, warranting further study .

Q & A

Q. What spectroscopic methods are used to elucidate the structure of Cucurbalsaminol A, and how are key functional groups identified?

this compound's structure is determined using HR-ESI TOF MS for molecular formula confirmation (C₃₀H₅₀O₄) and NMR spectroscopy (¹H, ¹³C, HMBC, NOESY) to assign stereochemistry. Key features include:

- Hydroxyl groups : IR absorption at 3447 cm⁻¹ and NMR signals (e.g., δH 3.86 for the C-12 hydroxyl) .

- Stereochemical assignments : NOESY correlations (e.g., H-12/Me-30) and coupling constants confirm β-orientation of hydroxyls .

- Side-chain double bonds : ¹H-¹³C correlations in HMBC and chemical shifts at δC ~125-140 ppm indicate E-configuration at C-23 .

Q. How is this compound isolated from Momordica balsamina, and what purification steps ensure compound purity?

Isolation involves:

- Column chromatography : Fractionation of plant extracts using SiO₂ columns with gradients of CH₂Cl₂/MeOH .

- HPLC purification : Final purification with MeOH/H₂O (75:25) at 4 mL/min, yielding this compound with Rt = 16 min .

- Validation : Purity is confirmed via TLC and consistency in spectroscopic data across isolation steps .

Q. What in vitro models are used to assess this compound’s anticancer activity, and how is potency quantified?

- Cell lines : Pancreatic cancer models (EPP85-181P [sensitive], EPP85-181RDB/RNOV [drug-resistant]) .

- IC₅₀ determination : Dose-response curves generated using 72-hour cytotoxicity assays. This compound shows IC₅₀ values <100 µg/mL, indicating moderate activity compared to etoposide (IC₅₀ = 0.58 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Experimental variability : Differences in cell line sensitivity (e.g., EPP85-181P vs. resistant subtypes) or assay conditions (e.g., serum concentration, incubation time) .

- Compound stability : Degradation during storage or solubility issues in DMSO/PBS. Validate stability via LC-MS pre-/post-assay .

- Statistical rigor : Ensure IC₅₀ calculations use ≥3 replicates and report standard deviations. Avoid overinterpreting "significant" effects without p-values .

Q. What strategies optimize the synthesis or semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Targeted modifications : Introduce methoxy groups (e.g., at C-7, as in Cucurbalsaminol B) or alter side-chain hydroxylation to probe effects on cytotoxicity .

- Stereochemical control : Use chiral catalysts or enzymatic resolution to retain β-orientation of hydroxyls critical for bioactivity .

- Analytical validation : Compare derivative NMR data with parent compound to confirm structural integrity .

Q. How can researchers design experiments to investigate this compound’s mechanism of action in multidrug-resistant (MDR) cancer cells?

- Collateral sensitivity testing : Compare cytotoxicity in MDR vs. parental lines (e.g., EPP85-181RDB vs. EPP85-181P) to identify MDR-selective effects .

- Pathway analysis : Use RNA-seq or proteomics to identify differentially expressed targets (e.g., ABC transporters, apoptosis regulators) .

- Combination studies : Test synergy with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Methodological Guidelines

- Data presentation : Follow journal-specific formatting for tables (Roman numerals, footnotes) and figures (color-free in print, high-resolution formats) .

- Ethical reporting : Disclose conflicts of interest and obtain permissions for reused data .

- Literature gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions, such as in vivo efficacy or pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。